molecular formula C13H8N4O2 B12609181 4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile CAS No. 918340-65-5

4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile

Cat. No.: B12609181
CAS No.: 918340-65-5
M. Wt: 252.23 g/mol
InChI Key: BDURCSMIYDCHJX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting protein kinases, such as VEGFR2 and Tie-2. These kinases play a vital role in cell growth, differentiation, and migration. By binding to the active site of these enzymes, 4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile prevents their phosphorylation activity, thereby disrupting downstream signaling pathways involved in tumor growth and angiogenesis .

Comparison with Similar Compounds

Similar compounds include other furo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. These compounds share structural similarities but may differ in their specific biological activities and target selectivity. For instance, pyrazolo[3,4-d]pyrimidines and quinazolines are also known for their kinase inhibitory properties but may have different efficacy and safety profiles .

Properties

CAS No.

918340-65-5

Molecular Formula

C13H8N4O2

Molecular Weight

252.23 g/mol

IUPAC Name

4-(furo[2,3-d]pyrimidin-4-ylamino)-2-hydroxybenzonitrile

InChI

InChI=1S/C13H8N4O2/c14-6-8-1-2-9(5-11(8)18)17-12-10-3-4-19-13(10)16-7-15-12/h1-5,7,18H,(H,15,16,17)

InChI Key

BDURCSMIYDCHJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=COC3=NC=N2)O)C#N

Origin of Product

United States

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